molecular formula C20H22N2O4 B5243592 4-[2-Hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]benzoic acid

4-[2-Hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]benzoic acid

Cat. No.: B5243592
M. Wt: 354.4 g/mol
InChI Key: GHXDACIKRVWHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-Hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]benzoic acid is a complex organic compound that features a benzimidazole moiety linked to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 2-propyl halide in the presence of a base such as potassium carbonate.

    Hydroxypropylation: The alkylated benzimidazole is reacted with epichlorohydrin to introduce the hydroxypropyl group.

    Coupling with Benzoic Acid: Finally, the hydroxypropylated benzimidazole is coupled with 4-hydroxybenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-Hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) for tosylation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: TsCl in pyridine at 0°C to room temperature.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of tosylated derivative.

Scientific Research Applications

4-[2-Hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[2-Hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-prenylbenzoic acid: Similar structure but with a prenyl group instead of a propylbenzimidazole.

    4-Hydroxybenzoic acid: Lacks the benzimidazole moiety.

    2-Propylbenzimidazole: Lacks the benzoic acid moiety.

Uniqueness

4-[2-Hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]benzoic acid is unique due to the combination of the benzimidazole and benzoic acid moieties, which can confer distinct chemical and biological properties

Properties

IUPAC Name

4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-2-5-19-21-17-6-3-4-7-18(17)22(19)12-15(23)13-26-16-10-8-14(9-11-16)20(24)25/h3-4,6-11,15,23H,2,5,12-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXDACIKRVWHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.